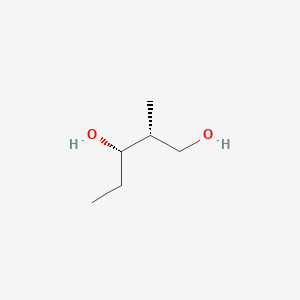

(2R,3S)-2-methylpentane-1,3-diol

Description

(2R,3S)-2-Methylpentane-1,3-diol is a chiral diol with a five-carbon backbone, featuring hydroxyl groups at positions 1 and 3 and a methyl substituent at position 2. Its stereochemistry is defined by the (2R,3S) configuration, which distinguishes it from other stereoisomers such as (2R,3R), (2S,3S), and (2S,3R) . The compound is part of a broader class of vicinal diols, which are characterized by hydroxyl groups on adjacent carbon atoms.

Properties

CAS No. |

208766-56-7 |

|---|---|

Molecular Formula |

C6H14O2 |

Molecular Weight |

118.17 g/mol |

IUPAC Name |

(2R,3S)-2-methylpentane-1,3-diol |

InChI |

InChI=1S/C6H14O2/c1-3-6(8)5(2)4-7/h5-8H,3-4H2,1-2H3/t5-,6+/m1/s1 |

InChI Key |

SPXWGAHNKXLXAP-RITPCOANSA-N |

Isomeric SMILES |

CC[C@@H]([C@H](C)CO)O |

Canonical SMILES |

CCC(C(C)CO)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-2-methylpentane-1,3-diol can be achieved through several methods. One common approach involves the asymmetric reduction of 2-methylpentane-1,3-dione using chiral catalysts. This method ensures the formation of the desired stereoisomer with high enantiomeric purity. Another method involves the use of chiral auxiliaries to control the stereochemistry during the reduction process.

Industrial Production Methods

Industrial production of (2R,3S)-2-methylpentane-1,3-diol typically involves large-scale asymmetric reduction processes. These processes utilize chiral catalysts or biocatalysts to achieve high yields and enantiomeric purity. The choice of catalyst and reaction conditions is crucial to ensure the efficiency and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-2-methylpentane-1,3-diol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Further reduction can yield more reduced forms of the compound.

Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

Substitution: Reagents such as tosyl chloride (TsCl) and thionyl chloride (SOCl2) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

(2R,3S)-2-methylpentane-1,3-diol has several scientific research applications:

Chemistry: It is used as a chiral building block in organic synthesis, enabling the construction of complex molecules with specific stereochemistry.

Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of chiral pharmaceuticals.

Industry: The compound is used in the production of polymers and materials with specific properties, such as enhanced strength and flexibility.

Mechanism of Action

The mechanism of action of (2R,3S)-2-methylpentane-1,3-diol involves its interaction with molecular targets such as enzymes and receptors. The specific stereochemistry of the compound allows it to fit into active sites of enzymes or bind to receptors with high specificity. This interaction can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomeric Variants

The stereochemistry of (2R,3S)-2-methylpentane-1,3-diol significantly impacts its physical and chemical properties. For example:

- (2R,3R)-2-Methylpentane-1,3-diol : This diastereomer may exhibit differences in boiling point, solubility, and biological activity due to altered spatial arrangements.

- (2S,3S) and (2S,3R) configurations : These isomers are less commonly reported but are critical in studies of enantioselective synthesis .

Table 1: Stereoisomeric Comparison

| Stereoisomer | Configuration | Key Properties (Theoretical) |

|---|---|---|

| (2R,3S) | Vicinal diol | Moderate polarity, chiral centers influence reactivity |

| (2R,3R) | Vicinal diol | Potential differences in crystallization behavior |

| Racemic mixture | (R,S)-(±) | Reduced enantiomeric purity impacts pharmaceutical suitability |

Functional Group Analogues

Shorter-Chain Diols

Table 2: Physical Properties of Selected Diols

Complex Diol Derivatives

- SK1-I (SphK1 Inhibitor) : A sphingosine analogue with a pent-4-ene-1,3-diol backbone. Unlike (2R,3S)-2-methylpentane-1,3-diol, SK1-I incorporates an aromatic ring and a double bond, enhancing its biological activity (Ki = 10 μM for SphK1 inhibition) .

- Bicyclohexane Diols (e.g., Compound 15–18) : These derivatives feature fused ring systems, increasing rigidity and altering solubility. Yields during synthesis (67–85%) suggest higher synthetic complexity compared to simpler diols .

Substituent-Modified Analogues

- 4,4'-((2R,3S)-2-Methylpentane-1,3-diyl)diphenol: This derivative replaces hydroxyl groups with phenolic moieties, significantly altering polarity and enabling applications in polymer chemistry .

- (2R,3R)-1-(Dimethylamino)-3-(3-methoxyphenyl)-2-methyl-3-pentanol: Incorporates an amino group, shifting functionality from diol to amino alcohol, with implications for pharmaceutical safety profiles .

Key Findings and Implications

Stereochemistry Matters : The (2R,3S) configuration confers distinct reactivity and physical properties compared to other stereoisomers, critical for enantioselective synthesis .

Functional Groups Define Applications : Hydroxyl groups enable hydrogen bonding (solubility), while substituents like fluorine or aromatic rings enhance biological activity .

Synthetic Complexity : Bicyclic and fluorinated derivatives require multi-step syntheses, contrasting with simpler diols like butane-2,3-diol .

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.